molecular formula C19H16ClN3O4 B2675123 N-(5-chloro-2-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide CAS No. 899213-25-3

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide

Cat. No.: B2675123
CAS No.: 899213-25-3
M. Wt: 385.8
InChI Key: OFVWVYBFUIPUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide is a synthetically designed small molecule for research applications. This compound features a dioxotetrahydropyrazine core, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecular architecture, which integrates a phenyl-substituted dihydropyrazine and a chloro-methoxyphenyl acetamide group, is of significant interest in the design of novel pharmacologically active agents. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex heterocyclic systems. Its structural motifs are commonly investigated for modulating various biological targets, and it serves as a valuable building block in drug discovery programs for developing potential therapies in areas such as oncology, virology, and neurology. The presence of the dioxopyrazine moiety suggests potential for hydrogen bonding and metal chelation, which can be exploited in the design of enzyme inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-27-16-8-7-13(20)11-15(16)21-17(24)12-22-9-10-23(19(26)18(22)25)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVWVYBFUIPUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C21H18ClN3O5
  • Molecular Weight : 427.8 g/mol
PropertyValue
CAS Number1251551-50-4
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

The biological activity of this compound has been explored primarily through its structural analogs and related compounds. Here are some key findings:

Research indicates that compounds in the dihydropyrazinone class may exhibit various biological activities including:

  • Calcium Channel Blockade : Some studies suggest that dihydropyrazinones can act as calcium channel blockers, which may have implications for their use in treating hypertension and other cardiovascular conditions.

3. Anticancer Potential

Preliminary data from structurally similar compounds indicate potential anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. However, specific studies focusing on this compound are necessary to confirm these effects.

Case Studies

While direct case studies on this specific compound are scarce, the following examples illustrate the biological relevance of similar compounds:

Case Study 1: Dihydropyrazinones and Cancer

A study investigated a series of dihydropyrazinone derivatives for their anticancer activity. Results showed that certain modifications led to increased cytotoxicity against breast cancer cells. The study highlighted the importance of substituent groups in enhancing biological activity.

Case Study 2: Calcium Channel Blockers

Another research effort focused on the development of novel calcium channel blockers derived from dihydropyrazinone scaffolds. These compounds exhibited significant antihypertensive effects in animal models, suggesting a pathway for future therapeutic applications.

Comparison with Similar Compounds

Structural Analogues in Acetamide Derivatives

Heterocyclic Substituents

The target compound’s tetrahydropyrazine-dione group distinguishes it from other acetamides. For example:

  • 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (): Contains a piperazine ring and quinolinyl group. The piperazine may enhance solubility, while the quinoline core could influence aromatic stacking interactions.
  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide (): Shares a pyrazine ring but incorporates a tetrahydrobenzothiophen group. The cyano substituent and sulfur atom may increase metabolic stability compared to the target compound’s methoxyphenyl group .
Chloro-Methoxyphenyl Derivatives
  • Alachlor (): A chloroacetamide herbicide with a 2,6-diethylphenyl and methoxymethyl group. While both compounds share chloro and methoxy substituents, alachlor’s aliphatic chains and agricultural use contrast with the target compound’s aromatic heterocycles, which are more typical of pharmaceuticals .

Pharmacological Potential vs. Agrochemicals

While agrochemicals like pretilachlor and thenylchlor () prioritize lipophilicity for membrane penetration in plants, the target compound’s aromatic and hydrogen-bonding groups align with drug-like properties (e.g., enzyme inhibition, receptor antagonism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.